molecular formula C17H9ClN2O3S2 B2827067 5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 477547-19-6

5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2827067
CAS No.: 477547-19-6
M. Wt: 388.84
InChI Key: ZKQBKLBZTOSBJV-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that incorporates multiple functional groups, including a thiazole ring, a coumarin moiety, and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-inflammatory and antimicrobial effects , suggesting that the compound may interact with targets involved in these biological processes.

Mode of Action

It is known that similar compounds can inhibit the denaturation of proteins , which is a crucial step in many biological processes, including inflammation and microbial growth.

Biochemical Pathways

It is known that similar compounds can affect a wide range of biological activities, including antitumor , anti-HIV , antibacterial and antifungal , anti-inflammatory , and antioxidant effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that similar compounds can have good oral bioavailability and high potency , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

It is known that similar compounds can exhibit superior anti-inflammatory activity compared to standard treatments , suggesting that this compound may also have potent anti-inflammatory effects.

Action Environment

It is known that similar compounds can have increased potency and improved solubility when chlorine atoms are used as metabolically more stable isosteres, replacing hydrogen atoms . This suggests that the presence of a chlorine atom in this compound may enhance its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Synthesis of the Thiazole Ring: The thiazole ring can be formed by the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the synthesized coumarin and thiazole intermediates with a thiophene-2-carboxamide derivative under appropriate conditions, such as using coupling agents like N,N’-carbonyldiimidazole (CDI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin moiety, potentially converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the thiophene and coumarin rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a coumarin moiety, a thiazole ring, and a thiophene ring, which imparts a broad spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3S2/c18-14-6-5-13(25-14)15(21)20-17-19-11(8-24-17)10-7-9-3-1-2-4-12(9)23-16(10)22/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQBKLBZTOSBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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